Ethenyltriethoxysilane

Description

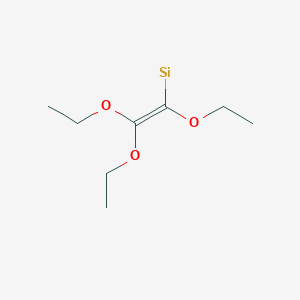

Structure

2D Structure

Properties

Molecular Formula |

C8H15O3Si |

|---|---|

Molecular Weight |

187.29 g/mol |

InChI |

InChI=1S/C8H15O3Si/c1-4-9-7(10-5-2)8(12)11-6-3/h4-6H2,1-3H3 |

InChI Key |

PZTUPFDPYTYCIR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C(OCC)[Si])OCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Ethenyltriethoxysilane

Established Synthetic Routes to Ethenyltriethoxysilane

Conventional Industrial Synthesis Approaches

The primary industrial-scale synthesis of this compound is achieved through the hydrosilylation of acetylene (B1199291) with triethoxysilane (B36694). This process is a cornerstone of the silicones industry, with related reactions producing millions of kilograms of products annually. scientificspectator.com The reaction involves the addition of the silicon-hydride bond of triethoxysilane across the carbon-carbon triple bond of acetylene.

This reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum and rhodium. scientificspectator.comsigmaaldrich.com For instance, rhodium complexes such as Rh(acac)(CO)₂ have been shown to be highly effective catalysts, leading to yields of vinyltrialkoxysilanes in the range of 85-98%. rsc.org The general scheme for this reaction is as follows:

HC≡CH + HSi(OCH₂CH₃)₃ → H₂C=CHSi(OCH₂CH₃)₃

The selectivity of the reaction, leading to the desired α-vinylsilane, is a critical factor and can be influenced by the choice of catalyst and reaction conditions. scientificspectator.com While platinum catalysts are also widely used, research has shown that different metal catalysts can lead to varying stereoselectivity, particularly when using substituted acetylenes. rsc.org

Laboratory-Scale Preparations for Specific Research Objectives

In a laboratory setting, where the goal may be to produce this compound for specific research applications such as the development of functionalized materials, alternative synthetic routes are often employed. One of the most versatile methods is the Grignard reaction. sigmaaldrich.comresearchgate.netnih.gov This involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with tetraethoxysilane.

The Grignard reagent acts as a nucleophile, attacking the silicon atom of the tetraethoxysilane and displacing one of the ethoxy groups. researchgate.netacs.org The reaction must be carried out under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water. nih.govacs.org

The general reaction is:

CH₂=CHMgBr + Si(OCH₂CH₃)₄ → H₂C=CHSi(OCH₂CH₃)₃ + MgBr(OCH₂CH₃)

This method offers a high degree of flexibility, allowing for the synthesis of a wide range of vinylsilanes by varying the Grignard reagent and the silicon-containing starting material. researchgate.net Laboratory procedures often involve the careful addition of the Grignard reagent to the silicon compound in an appropriate solvent like anhydrous diethyl ether or tetrahydrofuran. nih.govacs.org

Advanced Catalytic Systems in this compound Synthesis

Recent advances in catalysis have led to the development of more sophisticated and efficient methods for the synthesis of vinylsilanes, including this compound. These advanced systems offer improvements in terms of selectivity, functional group tolerance, and reaction conditions.

Photoredox Catalysis in Vinyl Silane (B1218182) Reactions

Photoredox catalysis has emerged as a powerful tool in organic synthesis, and its application to the formation of vinylsilanes has been an area of active research. rsc.org These reactions are driven by visible light, which excites a photocatalyst, initiating a single-electron transfer process. sigmaaldrich.com This can be used to generate radical intermediates that participate in the vinylsilane-forming reaction.

One notable application is the photoredox-catalyzed radical group transfer of vinyl silanes onto sp³ carbons. rsc.org While this method focuses on the functionalization of existing vinyl silanes, the underlying principles of using photoredox catalysis to mediate reactions involving silicon-containing compounds are highly relevant. For the synthesis of vinyl thioethers, a visible-light-induced photoredox/nickel dual catalysis system has been developed, demonstrating the potential for these methods in creating complex molecules under mild conditions. rsc.orgnih.gov The use of a photocatalyst, such as Ir(III) complexes, in conjunction with a co-catalyst can enable transformations that are not accessible through traditional thermal methods. sigmaaldrich.com

Transition Metal-Mediated Transformations

Beyond the conventional hydrosilylation catalysts, a wide array of transition metal-mediated transformations have been developed for the synthesis of vinylsilanes. These methods often offer superior control over regio- and stereoselectivity.

The Hiyama cross-coupling reaction , which involves the coupling of an organosilicon compound with an organic halide in the presence of a palladium catalyst, is a versatile method for forming carbon-carbon bonds and can be adapted for carbon-silicon bond formation. scientificspectator.com This reaction is valued for its use of non-toxic and stable organosilane reagents. researchgate.net

Nickel-catalyzed cross-electrophile coupling reactions have also been developed for the synthesis of vinylsilanes from vinyl electrophiles and chlorosilanes. organic-chemistry.org These reactions proceed under mild, non-basic conditions and exhibit broad substrate scope and functional group tolerance. organic-chemistry.org

Other transition metals that have been successfully employed in vinylsilane synthesis include:

Copper: Copper-catalyzed silylation of alkenes with silanes provides an efficient and stereoselective route to vinylsilanes. rsc.org

Manganese: Manganese-based catalysts have been used for the dehydrogenative silylation of terminal alkenes to form E-vinylsilanes. researchgate.net

Ruthenium: Ruthenium complexes, such as Grubbs' catalyst, can catalyze the hydrosilylation of terminal alkynes, with the selectivity being dependent on the reaction conditions. organic-chemistry.org

These advanced catalytic systems provide synthetic chemists with a powerful toolkit for the precise and efficient synthesis of a diverse range of vinylsilanes for various applications.

Organocatalytic Strategies

In a move away from metal-based catalysts, organocatalysis has gained significant traction in recent years. For the synthesis of vinylsilanes, two main organocatalytic strategies have been explored: N-heterocyclic carbenes (NHCs) and frustrated Lewis pairs (FLPs).

N-heterocyclic carbenes (NHCs) are a class of stable carbenes that can act as potent nucleophilic catalysts. nih.gove-bookshelf.de While much of their application has been in promoting reactions of carbonyl compounds, their use in silicon chemistry is growing. nih.govyoutube.com NHC-based rhodium(I) catalysts have been shown to be effective in the hydrosilylation of alkynes, with a notable selectivity towards the β-(Z)-vinylsilane product. rsc.org

Frustrated Lewis pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. acs.org This unquenched reactivity can be harnessed to activate small molecules, including those involved in hydrosilylation reactions. rsc.orgresearchgate.netsigmaaldrich.com FLP-catalyzed hydrosilylation of alkynes offers a metal-free approach to the synthesis of vinylsilanes. rsc.orgresearchgate.net For example, the combination of a bulky phosphine (B1218219) (Lewis base) and a borane (B79455) (Lewis acid) can catalyze the addition of a silane to an alkyne. researchgate.net

These organocatalytic methods are still an emerging field but hold great promise for the development of more sustainable and environmentally benign synthetic routes to this compound and other valuable vinylsilanes.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is pivotal in mitigating the environmental footprint of its production. Key areas of focus include the development of solvent-free reaction conditions, improving atom economy, and the innovation of sustainable and recyclable catalysts.

Solvent-Free and Atom-Economical Methodologies

The pursuit of solvent-free and atom-economical synthesis methods for this compound is driven by the desire to reduce waste and energy consumption.

Hydrosilylation: An Atom-Economical Approach

The primary industrial synthesis of this compound is achieved through the hydrosilylation of acetylene with triethoxysilane. researchgate.netwikipedia.org This addition reaction is inherently 100% atom-economical, as all the atoms of the reactants are incorporated into the final product. researchgate.net

Reaction: HC≡CH + HSi(OC₂H₅)₃ → CH₂=CHSi(OC₂H₅)₃

Atom Economy Calculation:

The concept of atom economy, a cornerstone of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ucsd.edu For the ideal hydrosilylation of acetylene with triethoxysilane, the atom economy is calculated as follows:

| Reactant | Molecular Formula | Molar Mass ( g/mol ) |

| Acetylene | C₂H₂ | 26.04 |

| Triethoxysilane | C₆H₁₆O₃Si | 164.32 |

| Total Reactant Mass | 190.36 |

| Product | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₈H₁₈O₃Si | 190.31 |

| Total Product Mass | 190.31 |

Note: Slight difference in total mass is due to rounding of atomic weights.

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100% Percent Atom Economy = (190.31 / 190.36) x 100% ≈ 100%

While the theoretical atom economy is 100%, the practical efficiency can be affected by side reactions. The primary byproduct of this reaction is the formation of 1,2-bis(triethoxysilyl)ethane (B100286) through a second hydrosilylation of the product. researchgate.net Minimizing these side reactions through catalyst design and optimization of reaction conditions is crucial for maximizing the practical atom economy.

Solvent-Free Synthesis

Traditionally, the hydrosilylation reaction for producing this compound has been conducted in the presence of organic solvents. However, there is a significant push towards solvent-free conditions to reduce volatile organic compound (VOC) emissions and simplify product purification. Research has shown that this reaction can be effectively carried out without a solvent, particularly with the use of highly active and selective catalysts. researchgate.net The development of heterogeneous catalysts, which can be easily separated from the reaction mixture, further facilitates solvent-free processing.

Sustainable Catalyst Development

Moving Beyond Precious Metals

Historically, platinum-based catalysts, such as Speier's and Karstedt's catalysts, have been the industry standard for hydrosilylation due to their high activity. mdpi.com However, the high cost, limited availability, and potential for product contamination with 'platinum black' have driven the search for more sustainable alternatives. ucsd.edu

Recent advancements have focused on the development of catalysts based on more abundant and less toxic first-row transition metals, including iron, cobalt, and nickel. ucsd.edunih.govflintbox.com These non-precious metal catalysts offer a more cost-effective and environmentally benign alternative to platinum. For instance, novel iron and cobalt carboxylate complexes have demonstrated high efficiency and selectivity in the hydrosilylation of alkenes. nih.gov Nickel-based catalysts have also shown promise in various hydrosilylation reactions, with their performance being tunable through the use of specific ligands. rsc.org

Catalyst Recyclability and Reuse

A key aspect of sustainable catalysis is the ability to recycle and reuse the catalyst, which is particularly important for expensive precious metal catalysts. Significant progress has been made in developing methods to recover platinum catalysts from industrial streams. One innovative approach involves using molecular attachments and electrochemical separation technologies to "catch and release" the platinum catalyst, allowing for its reuse with nearly 100% retention of activity. researchgate.net

For heterogeneous catalysts, such as platinum supported on carbon nanotubes, the focus is on creating robust systems that can be easily filtered from the reaction mixture and reused multiple times without a significant loss of performance. researchgate.net The development of catalysts that are stable and active under solvent-free conditions is particularly advantageous for creating truly green and circular manufacturing processes.

Reactivity and Mechanistic Investigations of Ethenyltriethoxysilane

Hydrolytic and Condensation Behavior of Triethoxysilyl Groups

The silicon-oxygen bonds of the triethoxysilyl group are susceptible to hydrolysis, a reaction that initiates the formation of siloxane networks. This process is fundamental to the application of ethenyltriethoxysilane as a coupling agent and in sol-gel processes.

Kinetic and Thermodynamic Aspects of Hydrolysis

The hydrolysis of this compound (VTES) is a stepwise process where the three ethoxy groups are sequentially replaced by hydroxyl groups, forming silanetriols. This reaction is initiated by the protonation of the oxygen atom in the ethoxy group, typically under acidic conditions, which creates a good leaving group (ethanol). Subsequently, a water molecule acts as a nucleophile, attacking the electropositive silicon atom in an SN2-type mechanism. wikipedia.org

The rate of hydrolysis is highly dependent on the pH of the medium. In neutral conditions, the hydrolysis of vinylalkoxysilanes is an exceedingly slow process. acs.org However, the presence of even minute amounts of acid or base can increase the rate constant by several orders of magnitude. acs.org For instance, 1H NMR studies have quantified the apparent rate constants for VTES hydrolysis under various conditions. acs.org While acidic hydrolysis is not significantly affected by the steric hindrance of the alkoxy group, under basic conditions, the bulkier ethoxy group makes the hydrolysis of VTES approximately 50 times slower than that of vinyltrimethoxysilane (B1682223) (VTMS). acs.org

The general trend for the hydrolysis rate of alkoxysilanes is related to the steric bulk of the alkoxy groups: methoxy (B1213986) groups hydrolyze 6-10 times faster than ethoxy groups. researchgate.net The activation energy for the hydrolysis of triethoxysilanes, such as tetraethoxysilane (TEOS), a structurally related compound, has been reported to be in the range of 31.52 to 33.3 kJ·mol−1 in acidic media. univ.kiev.ua

Below is a table summarizing kinetic data for the hydrolysis of vinylalkoxysilanes.

Table 1: Apparent Rate Constants for Hydrolysis of Vinylalkoxysilanes

| Compound | Condition | Rate Constant (k) | Reference |

|---|---|---|---|

| Vinylalkoxysilanes | Neutral (in acetonitrile) | 1.3 x 10-6 M-1s-1 | acs.org |

| Vinyltriethoxysilane (B1683064) | Basic | ~50 times slower than VTMS | acs.org |

Polycondensation Mechanisms and Network Formation

Following hydrolysis, the resulting silanol (B1196071) groups (Si-OH) are highly reactive and undergo condensation reactions with other silanols or with remaining ethoxy groups to form stable siloxane bonds (Si-O-Si). This polycondensation process leads to the formation of oligomers and, eventually, a three-dimensional cross-linked network. cmu.eduboronmolecular.com

The condensation process can be catalyzed by both acids and bases, which also significantly increase the rate of intermolecular condensation. acs.org The mechanism and resulting structure are pH-dependent. Base-catalyzed condensation tends to produce more particulate, colloidal structures, while acid-catalyzed condensation typically results in extended, less-branched polymer networks. researchgate.net

The progression of polycondensation can be monitored using techniques like 29Si NMR spectroscopy. Studies have identified the sequential formation of different condensed structures. For example, in the polycondensation of a triethoxysilyl-containing lipid, signals corresponding to the initial triethoxysilyl group disappear and are replaced by new signals assigned to monocondensed, dicondensed, and tricondensed structures. researchgate.net These are often denoted as P¹, P², and P³, respectively, representing RrSi(OSi)(OH)₂, RrSi(OSi)₂(OH), and RrSi(OSi)₃ structures. researchgate.net The formation of these large, polymerized silane (B1218182) aggregates prior to surface adsorption must be controlled to ensure the formation of homogeneous layers in coating applications. cmu.edu

Vinyl Group Reactivity and Polymerization Dynamics

The ethenyl (vinyl) group of this compound allows it to participate in a variety of polymerization reactions, enabling its incorporation into organic polymer chains. This functionality is key to its use as a comonomer and a crosslinking agent. sigmaaldrich.comvot.pl

Radical Polymerization of Ethenyl Moieties

This compound can undergo free-radical polymerization, although its reactivity is influenced by the bulky triethoxysilyl group. It can be homopolymerized or, more commonly, copolymerized with other vinyl monomers. For instance, fluorinated polyacrylate dispersions have been synthesized via free-radical polymerization using this compound (ETOS) as one of the monomers. mdpi.comacs.org Similarly, random copolymers of polystyrene and polyvinyltriethoxysilane have been successfully prepared through free-radical polymerization processes like semi-batch emulsion polymerization and solution polymerization. researchgate.net Graft polymerization of vinyltriethoxysilane onto natural rubber has also been achieved using a potassium persulfate initiator, demonstrating the versatility of its radical reactivity. univ.kiev.ua

Controlled Polymerization Techniques (e.g., ATRP, RAFT)

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. wikipedia.orgresearchgate.net

While the direct homopolymerization of this compound by these methods is not extensively documented, its use in controlled copolymerizations has been reported. For example, a photodegradable copolymer of methyl methacrylate (B99206) (MMA) and vinyltriethoxysilane (VTES) was prepared using a RAFT polymerization technique. cmu.edusigmaaldrich.com The RAFT process utilizes a thiocarbonylthio compound (a RAFT agent) to mediate the polymerization, allowing for the synthesis of well-defined block copolymers and other complex architectures. researchgate.net The choice of RAFT agent is crucial and depends on the monomer being polymerized.

ATRP, another powerful CRP method, uses a transition metal complex (e.g., of copper) as a catalyst to reversibly activate and deactivate the growing polymer chains. wikipedia.orgmdpi.com This allows for the synthesis of polymers with low polydispersity. wikipedia.org While direct ATRP of VTES is uncommon, the principles of ATRP have been widely applied to other vinyl monomers and acrylates, often in protic media, showcasing the robustness of the technique. acs.orgboronmolecular.com The incorporation of silane functionality into polymers via controlled methods often involves the use of silane-containing initiators or the copolymerization of monomers like VTES.

Copolymerization with Organic Monomers

This compound is frequently used as a comonomer in polymerization reactions to impart specific properties to the resulting polymer, such as improved adhesion to inorganic substrates and the ability to be crosslinked by moisture. sigmaaldrich.comvot.pl

The emulsion copolymerization of vinyl acetate (B1210297) (VAc) with vinyl alkoxysilanes like VTES has been studied to understand the underlying kinetics. The reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of its own kind versus the other comonomer, are critical in determining the final copolymer composition and structure. For the copolymerization of vinyltrimethoxysilane (VTMS), a related monomer, with VAc, the reactivity ratios were determined to be rVTMS = 0 and rVAc = 0.211, indicating a strong tendency for VAc to add to a growing chain. The use of the more hydrophobic vinyltriethoxysilane resulted in a less pronounced inhibiting effect in emulsion polymerization compared to VTMS.

VTES has been copolymerized with a range of monomers, including ethylene, acrylics, and styrene (B11656), to create materials for various applications, from crosslinked polyethylene (B3416737) for pipes (B44673) and cables to precursors for polystyrene/silica (B1680970) nanocomposites. sigmaaldrich.comresearchgate.net

Table 2: Reactivity Ratios for Free Radical Copolymerization of Selected Monomers

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Characteristics | Reference |

|---|---|---|---|---|---|

| Vinyltrimethoxysilane (VTMS) | Vinyl Acetate (VAc) | 0 | 0.211 | Non-ideal copolymerization | |

| Styrene | Methyl Methacrylate | 0.52 | 0.46 | Tendency toward random copolymerization | |

| Acrylonitrile | Styrene | 0.04 | 0.40 | Tendency toward alternating copolymerization |

Note: This table includes data for related systems to illustrate copolymerization principles.

Interfacial Reaction Mechanisms with Inorganic Substrates

The modification of inorganic surfaces with this compound is a critical process for enhancing interfacial adhesion and creating functional materials. The reactivity of this organosilane at the interface is governed by a series of complex chemical interactions, including the formation of durable covalent bonds, initial hydrogen bonding, and the potential for surface-initiated polymerization. Understanding these mechanisms is essential for controlling the structure and properties of the resulting composite materials.

Formation of Covalent Si-O-Surface Bonds

The primary mechanism for the stable attachment of this compound to inorganic substrates, such as silica or metal oxides, involves the formation of covalent siloxane (Si-O-Surface) bonds. This process typically proceeds through a two-step hydrolysis and condensation reaction sequence.

Initially, the ethoxy groups (-OCH₂CH₃) of the this compound molecule undergo hydrolysis in the presence of water, which is often available as adsorbed moisture on the substrate surface. This reaction leads to the formation of reactive silanol groups (Si-OH) and the release of ethanol (B145695) as a byproduct.

Hydrolysis Reaction: Si-(OCH₂CH₃)₃ + 3H₂O → Si-(OH)₃ + 3CH₃CH₂OH

Following hydrolysis, the newly formed silanol groups can undergo a condensation reaction with the hydroxyl groups (-OH) present on the surface of the inorganic substrate (e.g., Si-OH on a silica surface). This reaction forms a stable, covalent Si-O-Si linkage, effectively grafting the this compound molecule to the surface. nih.gov A secondary condensation reaction can also occur between adjacent hydrolyzed silane molecules, leading to the formation of a cross-linked polysiloxane network on the surface.

Condensation Reaction with Substrate: (HO)₃-Si-CH=CH₂ + HO-Surface → (HO)₂-(CH=CH₂)-Si-O-Surface + H₂O

Research on the graft modification of macroporous silica gel with vinyltriethoxysilane (a common name for this compound) has provided detailed insights into this process. nih.govrsc.org Characterization using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray photoelectron spectroscopy (XPS) has confirmed the grafting mechanism. nih.govrsc.org Studies have shown that the coupling agent molecules can exist in different connection types on the silica surface. nih.govrsc.org For instance, one study identified two distinct connection types, with ratios of 43.51% and 56.49%, respectively, indicating variations in the bonding structure, such as the number of Si-O-Surface bonds per molecule (e.g., mono-, bi-, or tridentate bonding). nih.govrsc.org

The efficiency of this grafting process is significantly influenced by reaction conditions. The temperature plays a crucial role; for example, when the reaction temperature exceeds the boiling point of ethanol (78 °C), the rapid volatilization of the ethanol byproduct can shift the reaction equilibrium, promoting the grafting reaction. nih.gov However, since the condensation reaction is exothermic, excessively high temperatures can negatively impact the grafting rate. nih.gov Orthogonal experiments have been used to determine optimal reaction conditions for maximizing the grafting rate on macroporous silica gel. nih.govrsc.org

| Parameter | Optimal Condition |

| Hydration Degree of Silica Gel | 10% |

| Coupling Agent Dosage | 12 mL |

| Reaction Temperature | 80 °C |

| Table 1: Optimal reaction conditions for the modification of macroporous silica gel with this compound, which resulted in an average grafting rate as high as 91.03%. nih.govrsc.org |

Hydrogen Bonding Interactions at Interfaces

Prior to the formation of covalent bonds, the initial interaction between this compound and an inorganic substrate is often mediated by hydrogen bonding. researchgate.net These non-covalent interactions are crucial as they position the silane molecules at the surface, facilitating the subsequent hydrolysis and condensation reactions.

The surface of many inorganic substrates, like silica and metal oxides, is populated with hydroxyl groups (-OH). unl.edu The oxygen atoms of the ethoxy groups in this compound possess lone pairs of electrons and can act as hydrogen bond acceptors. They form hydrogen bonds with the hydrogen atoms of the surface hydroxyl groups, which act as hydrogen bond donors. researchgate.netyoutube.com

Hydrogen Bonding Interaction: R-Si-(O-CH₂CH₃)₃ + HO-Surface → R-Si-(O···H-O-Surface)- (CH₂CH₃)₃

Surface-Initiated Polymerization Pathways

The vinyl group (-CH=CH₂) of this compound provides a reactive site for polymerization reactions. When the silane is first grafted onto an inorganic surface, these vinyl groups can be used to initiate polymerization directly from the substrate, a technique known as surface-initiated polymerization (SIP). nih.gov This method allows for the growth of polymer chains covalently tethered to the surface, forming what is often referred to as a "polymer brush." nih.govexlibrisgroup.com

Various polymerization techniques can be adapted for SIP. For vinyl monomers, surface-initiated radical polymerization is a common approach. epa.gov This can be achieved through several methods:

"Grafting to": This involves pre-synthesizing polymer chains with reactive end groups that can then attach to the functionalized surface.

"Grafting from": In this more common approach, an initiator species is first immobilized on the surface. nih.gov The polymerization of monomers, in this case, the vinyl groups of surrounding this compound molecules or other added vinyl monomers, then proceeds from these surface-bound initiators. epa.gov

"Grafting through": This method involves the polymerization of macromonomers that have been previously attached to the surface. nih.gov

For this compound-modified surfaces, the "grafting from" approach is particularly relevant. After the initial grafting of the silane, the surface is populated with vinyl groups. A free-radical initiator can be introduced, either in solution or through external stimuli like UV radiation or heat, to initiate the polymerization of these vinyl groups. nih.gov This can lead to the formation of a cross-linked polymer network on the surface if adjacent vinyl groups react, or the growth of linear polymer chains if other monomers are introduced to the system.

While the literature contains many examples of SIP using various monomers like styrene, the principles are directly applicable to the vinyl groups of surface-bound this compound. epa.govtu-dresden.de Techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) offer excellent control over the thickness, density, and architecture of the grafted polymer brushes, making it a powerful tool for creating advanced hybrid materials. nih.govexlibrisgroup.com

Ethenyltriethoxysilane in Advanced Materials Science Applications

Role as a Coupling Agent and Adhesion Promoter

Enhancement of Interfacial Adhesion in Composite Materials

The efficacy of a composite material is largely dependent on the strength of the bond between the reinforcing filler and the polymer matrix. Ethenyltriethoxysilane enhances this interfacial adhesion through a dual-reaction mechanism. The ethoxy groups of the silane (B1218182) hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers, such as glass fibers or silica (B1680970) particles, forming stable covalent bonds. Simultaneously, the vinyl group of the silane can copolymerize with the polymer matrix during the curing process. This creates a robust chemical bridge that effectively transfers stress from the polymer matrix to the reinforcement, significantly improving the material's mechanical properties.

Surface Modification of Fillers and Reinforcements

The surface of many inorganic fillers is inherently hydrophilic, making them incompatible with hydrophobic polymer matrices. This incompatibility can lead to poor dispersion of the filler, agglomeration, and weak interfacial bonding. This compound is used to modify the surface of these fillers, rendering them more compatible with the polymer matrix. The silane treatment creates a hydrophobic layer on the filler surface, which improves its wettability and dispersion within the polymer. This surface modification is a critical step in the production of high-performance composites, as it ensures a more uniform material with enhanced properties. For instance, modifying the surface of fillers can significantly reduce polymerization stress in dental composites without compromising their mechanical properties or the degree of conversion. nih.gov

Influence on Composite Mechanical Performance and Durability

The improved interfacial adhesion and filler dispersion resulting from the use of this compound directly translate to enhanced mechanical performance and durability of the composite material. By ensuring efficient stress transfer, the silane coupling agent increases the composite's tensile strength, flexural strength, and impact resistance. Furthermore, the strong interfacial bond prevents the ingress of moisture and other environmental agents at the filler-matrix interface, which is a common cause of degradation in composite materials. This improved environmental resistance leads to greater long-term durability and performance of the composite part. The addition of silane-treated fillers has been shown to significantly increase the mechanical properties of various composites, including tensile and flexural strength. nih.gov

This compound in Polymer Matrix Composites

This compound finds specific and critical applications in various types of polymer matrix composites, where it is instrumental in achieving desired material properties.

Bioactive Glass Nanoparticle Composites

In the biomedical field, this compound is used in the formulation of bioactive glass nanoparticle composites, particularly for bone tissue engineering applications. Bioactive glass is known for its ability to bond to bone, but its incorporation into polymer matrices can be challenging. This compound is employed to surface-modify the bioactive glass nanoparticles, improving their dispersion within biodegradable polymer matrices like polylactide-co-glycolide (PLGA) and poly(trimethylene carbonate) (PTMC). rsc.org This modification enhances the mechanical properties of the composite, such as its strength and crystallinity. rsc.org Research has shown that the addition of this compound-modified nano bioactive glass can also act as a nucleating agent, accelerating the crystallization of the polymer matrix. rsc.org The resulting composites exhibit good biomineralization, biocompatibility, and no toxicity, making them promising materials for bone regeneration. rsc.org

Below is a table summarizing the effect of this compound-modified nano bioactive glass (YDH-NBG) on the mechanical properties of a PLGA/PTMC composite.

| YDH-NBG Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 | 25.3 ± 1.2 | 350 ± 20 |

| 2.5 | 28.1 ± 1.5 | 380 ± 25 |

| 5 | 32.5 ± 1.8 | 420 ± 30 |

| 7.5 | 29.4 ± 1.6 | 390 ± 28 |

| 10 | 26.8 ± 1.4 | 360 ± 22 |

Data is illustrative and based on trends reported in the literature.

Natural Fiber Reinforced Systems (e.g., Bamboo Fiber)

The use of natural fibers as reinforcement in polymer composites is gaining increasing attention due to their sustainability and low cost. However, the hydrophilic nature of natural fibers, such as bamboo, leads to poor adhesion with hydrophobic polymer matrices. Silane coupling agents like this compound are used to treat the surface of these natural fibers to improve their compatibility with the polymer matrix. The silane treatment reduces the moisture absorption of the fibers and creates a stronger interface between the fiber and the matrix. This results in composites with improved mechanical properties and durability. For example, studies on bamboo-based composites have shown that silylated polymers can be used as binders to create materials with good mechanical properties, thermal resistance, and significantly lower water absorption compared to conventional particle boards. lp.edu.ua The treatment of natural fibers with silanes is a crucial step in overcoming the inherent incompatibility between the hydrophilic fibers and hydrophobic polymers. kompozit.org.tr

The following table illustrates the general effect of silane treatment on the mechanical properties of natural fiber reinforced composites.

| Property | Untreated Fiber Composite | Silane-Treated Fiber Composite |

| Tensile Strength | Lower | Higher |

| Flexural Strength | Lower | Higher |

| Water Absorption | Higher | Lower |

This table represents a general trend observed in research on natural fiber composites.

Applications in Surface Coatings and Functional Films

This compound is a versatile compound utilized in the formulation of advanced surface coatings and functional films due to its unique hybrid nature. Its molecular structure allows it to bridge organic and inorganic materials, leading to coatings with enhanced properties.

The dual reactivity of this compound is central to its role in forming hybrid organic-inorganic networks. The triethoxysilane (B36694) group can undergo hydrolysis and condensation reactions, characteristic of the sol-gel process, to form a stable, cross-linked inorganic siloxane (Si-O-Si) backbone. nih.gov Simultaneously, the ethenyl (vinyl) group is available for organic polymerization reactions, such as free-radical polymerization. univ.kiev.ua

This dual capability allows this compound to act as a molecular linker, covalently bonding an inorganic silica-based network with an organic polymer matrix. The resulting hybrid material is a nanostructured composite where the organic and inorganic phases are intimately connected. mdpi.com This network structure combines the advantages of both components: the hardness, thermal stability, and rigidity of the inorganic phase with the flexibility and functionality of the organic polymer. The synergy between the two phases leads to materials with unique and tunable properties that are superior to those of the individual components.

This compound is utilized in creating surfaces that repel water (hydrophobic) and oils (oleophobic). The development of such surfaces depends on two key factors: low surface energy and specific surface roughness, often at the micro or nano-scale. researchgate.net

Silanes contribute to lowering surface energy through the organic groups bonded to the silicon atom. While this compound itself can impart hydrophobicity, it is often used in conjunction with other silanes, particularly fluorinated ones, to achieve superhydrophobicity and oleophobicity. For instance, nano-silica has been modified with a combination of vinyltriethoxysilane (B1683064) (VETS) and 1H, 1H, 2H, 2H-perfluorooctyltriethoxysilane (PFTS) to create superhydrophobic coatings. nih.gov The presence of fluorinated alkyl chains is particularly effective at reducing surface energy to levels where the surface repels oils. rsc.org

The sol-gel process, involving silanes like this compound, can be controlled to create a multi-scale surface roughness. This roughness traps air pockets beneath liquid droplets, leading to a composite solid-liquid-air interface, which is responsible for the very high contact angles (often over 150° for water) characteristic of superhydrophobic surfaces. nih.gov

Table 1: Contact Angle Measurements for Modified Surfaces

| Sample / Coating | Water Contact Angle (°) | Oil (e.g., Hexadecane) Contact Angle (°) | Reference |

|---|---|---|---|

| Dip-coated MF-SiO2 (co-modified with MTMS and HFOTES) | 150.2 | Oil-repellent | nih.gov |

This table is interactive. Users can sort and filter the data based on the coating type and contact angles.

Hybrid organic-inorganic coatings formulated with this compound can provide excellent corrosion protection for metallic substrates. The primary mechanism for this protection is the formation of a dense, highly cross-linked network that acts as a superior physical barrier.

This barrier hinders the transport of corrosive species such as water, oxygen, and ions (e.g., chloride) to the metal surface. The inorganic siloxane network provides structural integrity and good adhesion to the substrate, while the organic component enhances the coating's flexibility and hydrophobicity. This increased hydrophobicity further repels water from the surface, significantly slowing down corrosion processes.

This compound in Hybrid Material Architectures

This compound is a key building block in the creation of complex hybrid material architectures. Its ability to form covalent bonds with both organic polymers and inorganic networks allows for the design of materials at the nanoscale with tailored structural and functional properties.

The sol-gel method is a versatile and widely used technique for synthesizing hybrid materials, often referred to as organically modified silicates (ORMOSILs). researchgate.net The process begins with the hydrolysis of precursors, such as tetraethoxysilane (TEOS) and an organosilane like this compound, in a solution (the "sol"). This is followed by a series of condensation reactions that lead to the formation of a three-dimensional inorganic Si-O-Si network, resulting in a gel. nih.govnih.gov

When this compound is used as a co-precursor with TEOS, its vinyl groups are incorporated into the resulting silica network. These organic functional groups can then be used for subsequent polymerization, grafting, or cross-linking reactions. This approach allows for the creation of Class II hybrid materials, where the organic and inorganic components are linked by strong covalent bonds.

The versatility of the sol-gel process allows for precise control over the final properties of the material by adjusting parameters such as the ratio of organic to inorganic precursors, pH, water content, and curing temperature. mdpi.com This control enables the fabrication of hybrid materials in various forms, including monolithic gels, thin films, fibers, and powders, with properties tailored for specific applications ranging from coatings and membranes to materials for biomedical implants. researchgate.netnih.gov

Nanocomposite Fabrication Strategies

This compound (ETES) plays a crucial role as a coupling agent and surface modifier in the fabrication of advanced nanocomposites. Its bifunctional nature, possessing both a vinyl group and hydrolyzable ethoxy groups, allows it to form a stable bridge between inorganic nanofillers and organic polymer matrices. This enhances interfacial adhesion, improves filler dispersion, and ultimately leads to nanocomposites with superior mechanical and thermal properties. Several fabrication strategies leverage the unique chemistry of ETES to create these high-performance materials.

One common strategy involves the surface modification of nanofillers prior to their incorporation into a polymer matrix. In this approach, inorganic nanofillers, such as silica (SiO₂) nanoparticles, are treated with ETES. The ethoxy groups of ETES hydrolyze in the presence of water to form silanol groups (Si-OH). These silanols then condense with the hydroxyl groups present on the surface of the silica nanoparticles, forming stable covalent Si-O-Si bonds. This process grafts the vinyl-functional part of the ETES molecule onto the nanoparticle surface, rendering it more compatible with a hydrophobic polymer matrix. The vinyl groups can then co-polymerize with the polymer matrix during the composite fabrication, creating a strong interfacial bond. researchgate.net

Another significant fabrication method is in-situ polymerization . In this technique, ETES-modified nanofillers are dispersed in a liquid monomer or prepolymer. The polymerization of the matrix material is then initiated, and the vinyl groups on the surface of the nanofillers participate in the polymerization reaction. This results in the polymer chains being chemically bonded to the nanofiller surface, leading to excellent dispersion and interfacial strength. bilkent.edu.trnih.govsemanticscholar.orgmdpi.commdpi.com This method is particularly effective in preventing the agglomeration of nanoparticles, which is a common challenge in nanocomposite fabrication. semanticscholar.org

The sol-gel process is another versatile strategy for creating silica-based nanocomposites where ETES can be utilized. In a typical sol-gel process for silica, a precursor like tetraethoxysilane (TEOS) is hydrolyzed and condensed to form a silica network. mdpi.commdpi.comyoutube.comdntb.gov.ua ETES can be co-condensed with TEOS, incorporating the vinyl functionality directly into the silica network as it forms. This results in a hybrid organic-inorganic nanocomposite with tailored properties. The vinyl groups distributed throughout the silica matrix can then be used for subsequent reactions or to enhance compatibility with an organic polymer phase. mdpi.comnih.gov

A summary of these fabrication strategies is presented in the table below:

| Fabrication Strategy | Description | Key Advantages |

| Surface Modification | Pre-treatment of nanofillers with ETES before incorporation into the polymer matrix. | Improved filler dispersion, enhanced interfacial adhesion. researchgate.net |

| In-situ Polymerization | Polymerization of the matrix in the presence of ETES-modified fillers. | Strong covalent bonding between filler and matrix, prevention of nanoparticle agglomeration. bilkent.edu.trnih.govsemanticscholar.orgmdpi.commdpi.com |

| Sol-Gel Process | Co-condensation of ETES with a silica precursor (e.g., TEOS) to form a vinyl-functionalized silica network. | Creation of hybrid organic-inorganic materials with tailored properties. mdpi.comnih.gov |

3D-Printed Composite Scaffolds for Advanced Materials

The application of this compound in the fabrication of 3D-printed composite scaffolds is a growing area of research in advanced materials science, particularly in the field of biomedical engineering. The ability to create complex, patient-specific scaffold architectures through 3D printing, combined with the enhanced material properties afforded by ETES-modified nanocomposites, offers significant potential for tissue engineering and regenerative medicine.

In the context of 3D printing, ETES is primarily used to functionalize fillers that are then incorporated into a printable polymer resin or filament. The fundamental role of ETES remains the same: to improve the bond between the inorganic filler and the polymer matrix, which is crucial for the mechanical integrity and performance of the 3D-printed scaffold.

Several 3D printing technologies can be used to fabricate these composite scaffolds:

Stereolithography (SLA): This technique utilizes a photocurable liquid resin that is selectively cured by a light source. For composite scaffolds, ETES-modified nanofillers, such as silica or bioactive glass, are dispersed within the photocurable resin. The vinyl groups on the surface of the fillers can co-polymerize with the resin monomers during the curing process, leading to a covalently bonded, reinforced scaffold. researchgate.netresearchgate.netbohrium.com This results in scaffolds with enhanced mechanical properties compared to those made from the neat polymer.

Fused Deposition Modeling (FDM): FDM involves extruding a thermoplastic filament layer-by-layer to build a 3D object. To create composite scaffolds using FDM, a filament is first produced by compounding a thermoplastic polymer with ETES-modified fillers. nih.govresearchgate.netnih.govbohrium.comresearchgate.net The improved interfacial adhesion provided by ETES ensures that the filler is well-dispersed within the filament and that the resulting printed scaffold has enhanced strength and stiffness.

The incorporation of ETES-functionalized fillers offers several advantages for 3D-printed composite scaffolds:

Enhanced Bioactivity: When bioactive fillers like bioactive glass are used, the improved dispersion and interfacial bonding can lead to a more controlled release of ions that stimulate tissue regeneration.

Tailorable Degradation Rates: The crosslinking density and interfacial strength can influence the degradation rate of biodegradable polymer scaffolds, allowing for customization to match the rate of tissue growth.

Research in this area has demonstrated the potential of using silane coupling agents, including those with vinyl functionality, to improve the performance of 3D-printed scaffolds for dental and bone tissue engineering applications. nih.govmdpi.comresearchgate.net The ability to tailor the surface chemistry of fillers with ETES opens up possibilities for creating scaffolds with specific biological functionalities and mechanical properties.

The table below summarizes the application of ETES in different 3D printing technologies for composite scaffold fabrication:

| 3D Printing Technology | Role of this compound | Resulting Scaffold Properties |

| Stereolithography (SLA) | Functionalization of fillers dispersed in a photocurable resin to promote co-polymerization. researchgate.netresearchgate.netbohrium.com | Enhanced mechanical strength, improved homogeneity. |

| Fused Deposition Modeling (FDM) | Surface modification of fillers to create a reinforced thermoplastic filament. nih.govresearchgate.netnih.govbohrium.comresearchgate.net | Increased stiffness and strength of the printed scaffold. |

Interfacial Science and Adhesion Mechanisms of Ethenyltriethoxysilane

Fundamental Principles of Interfacial Bonding in Silane (B1218182) Systems

Adherend-Adhesive Interface Formation

The formation of a robust bond begins with the hydrolysis of the ethoxy groups of Ethenyltriethoxysilane in the presence of water, typically from atmospheric moisture or the substrate surface. This reaction converts the ethoxy groups (-OCH2CH3) into reactive silanol (B1196071) groups (-Si-OH). These silanol groups can then undergo one of two condensation reactions:

Bonding to the Substrate : The silanols condense with hydroxyl groups present on the surface of inorganic adherends (like glass, silica (B1680970), or metal oxides), forming stable, covalent oxane bonds (Si-O-Substrate). nih.gov

Self-Condensation : The silanol groups can also react with each other to form a cross-linked polysiloxane network (Si-O-Si) on the substrate's surface. ccl.net

This process does not merely create a two-dimensional plane of attachment but rather a finite, three-dimensional region known as an "interphase". nih.govresearchgate.net This interphase has properties distinct from both the bulk adhesive and the adherend, acting as a gradient zone that transitions from the rigid inorganic material to the more flexible organic polymer. researchgate.net The formation of a multilayered, cross-linked network within this interphase is crucial for creating a hydrolytically stable bond, as the failure of a single linkage does not compromise the entire interface. ccl.net

Physico-Chemical Interactions at Organic-Solid Interfaces

Adhesion at the interface is a result of a combination of strong chemical bonds and weaker physical forces. researchgate.net The specific interactions governing the performance of this compound include:

Covalent Bonding : This is the primary mechanism for strong and durable adhesion. On the inorganic side, stable Si-O-Substrate bonds are formed. nih.gov On the organic side, the ethenyl (vinyl) group of the silane is designed to copolymerize with the polymer matrix during its curing or polymerization process, forming strong covalent carbon-carbon bonds. nih.govccl.net

Hydrogen Bonding : Residual, unreacted silanol groups in the silane interphase and hydroxyl groups on the substrate can form hydrogen bonds with polar functional groups (e.g., carbonyls, esters) within the polymer matrix. ccl.net

Interpenetrating Networks (IPNs) : The silane interphase can form a cross-linked network into which polymer chains from the adhesive can diffuse and become physically entangled. ccl.net This creates a mechanical connection that complements the chemical bonding.

The synergy of these interactions determines the strength and environmental resistance of the final bond. nih.gov

| Bonding Mechanism | Interacting Components | Description |

| Covalent Bonding (Inorganic) | Silane Silanol Groups & Substrate Hydroxyl Groups | Formation of strong, stable Si-O-Substrate oxane bonds at the adherend surface. nih.gov |

| Covalent Bonding (Organic) | Silane Ethenyl Group & Polymer Matrix | Copolymerization between the silane's vinyl group and the polymer chains, creating a direct chemical link to the adhesive. ccl.net |

| Hydrogen Bonding | Residual Silane Silanols & Polar Polymer Groups | Secondary attractive forces that enhance adhesion between the interphase and the polymer matrix. ccl.net |

| Physical Entanglement | Silane Network & Polymer Chains | Formation of an Interpenetrating Network (IPN) where polymer chains become mechanically locked within the silane interphase. ccl.net |

| Van der Waals Forces | All Molecules at the Interface | General, non-specific attractive forces that contribute to overall interfacial adhesion. researchgate.net |

Micro-Mechanical Interlocking and Interfacial Morphology

Beyond direct chemical interactions, the physical topography of the interface plays a significant role in adhesion. ncsu.eduresearchgate.net The application of a silane coupling agent can alter the surface morphology of the adherend, increasing its complexity and surface area. The formation of a multi-layered, cross-linked polysiloxane network creates a micro-roughened surface. ccl.net

This altered morphology enhances adhesion by providing sites for the liquid adhesive or resin to flow into and solidify, creating a physical anchor or "micro-mechanical interlock". ncsu.eduresearchgate.net This mechanism is particularly important for transferring stress from the polymer matrix to the reinforcing substrate. researchgate.net The combination of robust chemical bonding with mechanical interlocking results in a composite interface that is resistant to mechanical failure and environmental degradation. ccl.netncsu.edu

Molecular Conformation and Orientation at Interfaces

The arrangement and orientation of both the silane molecules and the polymer chains within the interphase are critical determinants of the final properties of the composite material. This structure is not random but is instead a highly organized gradient.

Polymer Chain Aggregation States and Local Conformation

The presence of a silane-treated surface influences the behavior of polymer chains near the interface. Compared to the random coil conformation found in the bulk polymer, chains within the interphase are more restricted and may adopt a more ordered arrangement. rsc.org The chemical and physical nature of the silane layer can guide the aggregation of polymer chains, potentially leading to distinct local conformations. This ordering can affect the mechanical and thermal properties of the interphase region, influencing stress transfer and relaxation behavior. researchgate.net The specific interactions between the polymer and the organofunctional group of the silane dictate the extent of this ordering.

Influence of this compound on Interfacial Structure

This compound molecules organize themselves at the interface to form a structural gradient. nih.gov Molecules directly adjacent to the inorganic substrate are chemisorbed and highly oriented, with their triethoxysilane (B36694) groups hydrolyzed and bonded to the surface. As the distance from the substrate increases, the silane molecules form a progressively more complex, cross-linked polysiloxane network.

Crucially, the ethenyl (vinyl) functional groups are oriented away from the inorganic substrate, pointing towards the organic polymer matrix. nih.gov This orientation is essential for their primary function: to be available for reaction and entanglement with the polymer chains of the adhesive or resin. This structured arrangement ensures a gradual transition in chemical and mechanical properties, moving from a rigid, inorganic oxide to a flexible, organic polymer, thereby minimizing stress concentrations at the interface.

Studies on analogous compounds, such as vinyltrimethoxysilane (B1682223), demonstrate how silane treatment fundamentally alters surface properties. For instance, treating aggregates with a vinylsilane can significantly increase the surface's water contact angle, indicating a shift from a hydrophilic to a more hydrophobic character. nih.gov This change directly influences how the surface interacts with a given polymer matrix, affecting wetting, spreading, and the ultimate formation of the interfacial bonds.

| Parameter | Untreated Aggregate | Vinyltrimethoxysilane-Treated Aggregate |

| Water Contact Angle | 23.6° | 91.6° |

| Surface Character | Hydrophilic | Hydrophobic |

Table based on data for the analogous compound Vinyltrimethoxysilane (KH171) from a 2023 study. nih.gov

This modification of surface energy is a key part of how this compound controls the interfacial structure and promotes robust adhesion between disparate materials.

Dynamics of Interfacial Bonding and Degradation

The establishment of a durable adhesive bond between organic and inorganic materials through the use of organosilanes like this compound is a dynamic process. The initial formation of covalent bonds and physisorbed layers at the interface is subject to change over time, influenced by the surrounding environment. Understanding these dynamic processes is critical for predicting the long-term performance and reliability of silane-modified interfaces.

Time-Dependent Changes in Interfacial Properties

The interfacial region created by this compound is not static. Over time, several chemical and physical processes can alter its properties. The hydrolysis and condensation reactions that are fundamental to the silane's function can continue long after the initial application. bohrium.comresearchgate.net

The hydrolysis of the ethoxy groups on the silicon atom to form silanol groups is a reversible reaction. bohrium.com The subsequent condensation of these silanols, both with each other and with hydroxyl groups on an inorganic substrate, forms the stable siloxane (Si-O-Si) and metallo-siloxane (M-O-Si) bonds that are the foundation of adhesion. researchgate.net However, the extent and rate of these reactions are influenced by factors such as the availability of water, pH, and temperature. researchgate.net

Initially, a multilayered silane film may be present at the interface. Over time, and particularly in the presence of moisture, these layers can reorganize. This can involve the further condensation of unreacted silanol groups, leading to increased crosslink density within the silane layer. researchgate.net Conversely, the hydrolysis of existing siloxane bonds can also occur, especially under conditions of high humidity or in the presence of bulk water. This can lead to a weakening of the interfacial bonds.

Studies have shown that the bond strength of silane-containing adhesives can change over time. For instance, some universal adhesives containing a silane coupling agent demonstrated a decrease in bond strength when their application was delayed after mixing. nih.gov This suggests that the hydrolysis and condensation reactions occurring within the adhesive before bonding can impact the ultimate interfacial strength. nih.gov Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) have been used to track the progress of hydrolysis and condensation over time, confirming that these reactions proceed continuously after mixing. nih.gov

The table below summarizes the key time-dependent chemical reactions at the this compound-modified interface.

| Reaction | Description | Influencing Factors | Effect on Interface |

| Hydrolysis | Reaction of ethoxy groups (-OCH2CH3) with water to form silanol groups (-Si-OH) and ethanol (B145695). bohrium.com | Water availability, pH, temperature. researchgate.net | Creates reactive sites for bonding but can also lead to bond cleavage if siloxane bonds are hydrolyzed. |

| Condensation | Reaction between silanol groups to form siloxane bonds (Si-O-Si) or with substrate hydroxyls to form M-O-Si bonds. researchgate.net | Temperature, catalyst presence. | Increases crosslink density and strengthens the interfacial layer. |

| Reorganization | Changes in the physical structure and chemical bonding within the silane interlayer. | Time, environmental exposure (e.g., humidity). | Can lead to either strengthening or weakening of the interface depending on the specific changes. |

Failure Mechanisms at Silane-Modified Interfaces

The failure of a silane-modified interface is a complex event that can occur at several locations within the interfacial region. Understanding these failure pathways is crucial for designing more robust and durable adhesive joints. The primary failure modes include:

Adhesive Failure at the Polymer-Silane Interface: This occurs when the bond between the organic polymer and the organofunctional group of the silane breaks. The choice of the organofunctional group on the silane is critical to ensure good compatibility and reactivity with the polymer matrix. For this compound, the vinyl group is intended to copolymerize with the organic resin.

Cohesive Failure within the Silane Interlayer: The silane layer itself can fail if its cohesive strength is exceeded. This can be influenced by the degree of crosslinking within the silane layer. A well-crosslinked siloxane network generally provides higher cohesive strength.

Adhesive Failure at the Substrate-Silane Interface: This is the failure between the inorganic substrate and the silane layer. This often occurs due to incomplete or weak bonding between the silane's silanol groups and the substrate's hydroxyl groups. The presence of a water layer at the interface can disrupt these bonds. researchgate.net

Cohesive Failure within the Substrate or Polymer: In cases of very strong interfacial bonding, the failure can occur within the bulk of either the substrate or the polymer, indicating that the interface is stronger than the materials it joins.

Research has shown that the structure of the silane layer plays a significant role in determining the failure mechanism. For instance, while a smooth monolayer of a silane coupling agent can provide good initial adhesion, the presence of agglomerates can lead to a drop in fracture energy, bringing it closer to that of a bare interface. nih.gov

The following table outlines the common failure modes at silane-modified interfaces.

| Failure Mode | Location of Failure | Primary Cause |

| Adhesive Failure | Polymer-Silane Interface | Poor compatibility or reactivity between polymer and silane's organic functional group. |

| Cohesive Failure | Within the Silane Interlayer | Insufficient crosslinking or degradation of the silane network. |

| Adhesive Failure | Substrate-Silane Interface | Incomplete formation of M-O-Si bonds, displacement by water. researchgate.net |

| Cohesive Failure | Within the Bulk Materials | Interfacial bond strength exceeds the cohesive strength of the polymer or substrate. |

Role of Water and Environmental Factors on Adhesion Durability

Water is a primary agent in the degradation of silane-modified interfaces. researchgate.net Its presence can be detrimental through several mechanisms. The most significant is the hydrolysis of the siloxane bonds (Si-O-Si) that form the backbone of the crosslinked silane layer and the metallo-siloxane bonds (M-O-Si) that provide adhesion to the inorganic substrate. This chemical breakdown directly weakens the interfacial structure.

The durability of the bond can be significantly enhanced by the use of silane coupling agents that replace weaker hydrogen bonds at the interface with stronger, more water-resistant covalent bonds. researchgate.net However, even with covalent bonding, the interface is not immune to the effects of water over long periods.

Environmental factors such as temperature and pH can accelerate the degradation processes. nih.gov Elevated temperatures can increase the rate of hydrolysis reactions. While the effect of pH on the fracture energy of silane-modified interfaces has been found to be less significant in some studies, the hydrolysis and condensation rates of silanes in solution are known to be pH-dependent. researchgate.netnih.gov

The table below details the impact of key environmental factors on the durability of this compound adhesion.

| Environmental Factor | Mechanism of Action | Effect on Adhesion Durability |

| Water/Humidity | Hydrolysis of siloxane (Si-O-Si) and metallo-siloxane (M-O-Si) bonds; displacement of adsorbed polymer chains. researchgate.netresearchgate.net | Reduction in bond strength and interfacial fracture energy. |

| Temperature | Accelerates the rate of hydrolysis and other chemical degradation reactions. nih.gov | Increased rate of bond strength degradation. |

| pH | Can influence the rates of hydrolysis and condensation reactions, though its direct impact on bonded interface durability can vary. researchgate.netnih.gov | Can potentially alter the stability of the silane layer over time. |

| UV Radiation | Can cause photodegradation of the organic components of the interface, including the polymer and the vinyl group of the silane. | Weakening of the polymer-silane bond and potential degradation of the polymer matrix. |

Advanced Characterization Techniques for Ethenyltriethoxysilane and Its Modified Materials

Spectroscopic Analysis of Ethenyltriethoxysilane Structure and Interactions

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound (ETES) and monitoring its interactions with other materials. These methods provide detailed information on functional groups, elemental composition, chemical states, and molecular orientation at interfaces.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic functional groups within the this compound molecule and tracking chemical changes during hydrolysis and condensation reactions. The infrared spectrum of ETES reveals the vibrations of its constituent atoms, with specific bands corresponding to distinct molecular groups. gelest.com

Key functional groups of ETES and their corresponding FTIR absorption bands include the ethenyl (vinyl) group, the ethoxy groups, and the silicon-oxygen backbone. The C=C stretching vibration of the vinyl group is typically observed in the region of 1600-1650 cm⁻¹. The Si-O-C linkages of the ethoxy groups exhibit strong absorption bands, often in the 1080-1100 cm⁻¹ range, while the C-H bonds within the ethoxy and vinyl groups show characteristic stretching and bending vibrations. gelest.comresearchgate.net

FTIR is particularly useful for monitoring the hydrolysis of ETES, where the ethoxy groups (Si-OCH₂CH₃) are replaced by silanol (B1196071) groups (Si-OH). This process can be followed by observing the decrease in the intensity of the Si-O-C absorption bands and the appearance of a broad band in the 3200-3700 cm⁻¹ region, which is characteristic of the O-H stretching vibration in silanol groups. csic.es Subsequently, the condensation of these silanol groups to form siloxane (Si-O-Si) bonds can be tracked by the appearance and growth of a broad and strong absorption band, typically between 1000 and 1100 cm⁻¹. csic.es

Differential FTIR spectroscopy, which involves subtracting a reference spectrum (e.g., the monomer) from a sample spectrum, can be employed to qualitatively analyze the products of condensation reactions. nih.govchemrxiv.orgnih.gov This approach helps to highlight the growth of new functional groups and the depletion of others as the reaction progresses. nih.govchemrxiv.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Ethenyl (CH₂=CH-) | C=C Stretch | ~1600-1650 | Presence of the reactive vinyl group |

| Ethoxy (Si-O-CH₂CH₃) | Si-O-C Stretch | ~1080-1100 | Indicates the unhydrolyzed silane (B1218182) |

| Silanol (Si-OH) | O-H Stretch | ~3200-3700 (broad) | Evidence of hydrolysis |

| Siloxane (Si-O-Si) | Si-O-Si Stretch | ~1000-1100 (broad) | Indicates condensation/polymerization |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. strath.ac.ukcarleton.edu When applied to surfaces modified with this compound, XPS can provide quantitative information about the elements present (silicon, oxygen, and carbon) and insights into their bonding environments. strath.ac.ukmdpi.com

An XPS survey scan of an ETES-treated surface will show peaks corresponding to the core level electrons of silicon (Si 2p, Si 2s), oxygen (O 1s), and carbon (C 1s). mdpi.com The relative atomic concentrations of these elements can be calculated from the peak areas, providing a quantitative measure of the surface composition. researchgate.net

High-resolution XPS spectra of the individual elements can reveal information about their chemical states. For instance, the Si 2p peak can be deconvoluted to distinguish between silicon atoms in different chemical environments, such as the unreacted silane (Si-C, Si-O-C) and the condensed siloxane network (Si-O-Si). The C 1s peak can be analyzed to differentiate between the carbon atoms of the vinyl group (C=C), the ethoxy groups (C-O), and any adventitious carbon contamination. Similarly, the O 1s spectrum can help distinguish between oxygen in the ethoxy groups (Si-O-C), silanol groups (Si-OH), and the siloxane backbone (Si-O-Si).

By analyzing the binding energies of these peaks, the chemical bonding structure of the ETES film on a substrate can be elucidated. This makes XPS a valuable tool for confirming the successful deposition of the silane, assessing the degree of hydrolysis and condensation, and understanding the chemical interactions at the silane-substrate interface. strath.ac.uk

| Element | Core Level | Chemical State | Approximate Binding Energy (eV) |

|---|---|---|---|

| Silicon | Si 2p | Si-C (in Si-CH=CH₂) | ~101-102 |

| O-Si-O (in siloxane) | ~102-104 | ||

| Carbon | C 1s | C=C/C-H (vinyl group) | ~284-285 |

| C-O (ethoxy group) | ~286-287 | ||

| Adventitious Carbon | ~284.8 | ||

| Oxygen | O 1s | Si-O-C (ethoxy group) | ~532-533 |

| Si-O-Si (siloxane) | ~532-533 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State and Solution) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in both solution and solid states. strath.ac.ukescholarship.org By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule. nih.gov

In solution-state NMR, ¹H and ¹³C NMR spectra can confirm the structure of the ETES monomer by identifying the protons and carbons in the vinyl and ethoxy groups. ²⁹Si NMR is particularly valuable for studying the hydrolysis and condensation of organotriethoxysilanes. unavarra.es The chemical shift of the ²⁹Si nucleus is sensitive to the number of hydroxyl and siloxane groups attached to the silicon atom. unavarra.espascal-man.com This allows for the quantitative tracking of the parent silane, partially and fully hydrolyzed species, and various condensed oligomers and polymers in solution. unavarra.es

Solid-state NMR is essential for characterizing the structure of the cross-linked polysiloxane network formed after ETES has been applied to a surface and cured. mdpi.comrug.nl Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C and ²⁹Si spectra of the solid material. nih.gov ²⁹Si solid-state NMR can differentiate between silicon atoms with different numbers of siloxane bridges (T¹, T², T³ structures for trifunctional silanes), providing a quantitative measure of the degree of cross-linking in the polymer network. This information is crucial for understanding the relationship between the curing conditions and the final structure and properties of the modified material. escholarship.org

| NMR Technique | Nucleus | Information Obtained | Relevance |

|---|---|---|---|

| Solution-State NMR | ¹H, ¹³C | Confirmation of vinyl and ethoxy group structures in the monomer. | Structural verification of the starting material. |

| ²⁹Si | Monitoring the progression of hydrolysis and early stages of condensation. | Kinetic studies of the sol-gel process. | |

| Quantification of different hydrolyzed and oligomeric species. | Understanding the reaction mechanism in solution. | ||

| Solid-State NMR | ¹³C | Analysis of the organic (vinyl) groups in the cured polymer. | Assessing the integrity of the organic functionality after curing. |

| ²⁹Si | Determination of the degree of cross-linking (T¹, T², T³ structures). | Characterizing the structure of the final polysiloxane network. |

Sum-Frequency Generation (SFG) Vibrational Spectroscopy for Interfacial Molecular Orientation

Sum-Frequency Generation (SFG) vibrational spectroscopy is a surface-specific, non-linear optical technique that provides unique insights into the molecular structure and orientation of molecules at interfaces. nih.govresearchgate.netnih.gov SFG is particularly well-suited for studying thin films of this compound on various substrates, as it can selectively probe the interfacial molecules without interference from the bulk material. tdl.orgresearchgate.net

The technique involves overlapping a tunable infrared laser beam and a fixed-frequency visible laser beam at an interface. osu.edu When the infrared frequency matches a vibrational mode of the interfacial molecules, an enhanced sum-frequency signal is generated. nih.gov A key selection rule for SFG is that a vibrational mode must be both infrared and Raman active to be SFG-active, and there must be a net polar ordering of the molecules at the interface. researchgate.net

Microscopic and Imaging Techniques for Morphological and Interfacial Studies

Microscopic and imaging techniques are crucial for visualizing the physical characteristics of surfaces and interfaces modified with this compound. These methods provide direct visual evidence of surface topography, film uniformity, and fracture behavior at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Fracture Analysis

Scanning Electron Microscopy (SEM) is a widely used technique for producing high-resolution images of the surface of a sample. nih.govbris.ac.uk It is an invaluable tool for characterizing the surface morphology of materials treated with this compound and for analyzing the fracture surfaces of composites that incorporate this silane. researchgate.net

SEM is also a powerful tool for failure analysis. ncl.ac.uk When a composite material containing ETES as a coupling agent fractures, SEM can be used to examine the fracture surface (a technique known as fractography). azom.comnih.govdtic.mil The resulting images can provide crucial information about the failure mechanism. For example, SEM can help determine whether the fracture occurred at the interface between the matrix and the reinforcement, within the matrix itself, or through the reinforcement. nih.govresearchgate.net Evidence of good adhesion, such as matrix material adhering to the reinforcement on the fracture surface, can be observed, indicating the effectiveness of the silane coupling agent. Conversely, clean, debonded surfaces would suggest poor interfacial adhesion. researchgate.net Features such as ductile dimples or brittle cleavage facets can also be identified to characterize the nature of the fracture. ncl.ac.ukresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Structure

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and measure the surface topography of materials at the micro and nanoscale. jeremyjordan.metribology.rs The technique operates by scanning a physical probe attached to a cantilever across a sample's surface. jeremyjordan.me The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser beam reflected onto a photodetector. jeremyjordan.me This process generates a three-dimensional topological map of the surface. jeremyjordan.meazooptics.com AFM is particularly advantageous for studying thin and soft organic films, such as those formed by this compound, as it provides true surface height measurements with sub-Angstrom resolution. jeremyjordan.mewiley.com

In the context of this compound (VTES), AFM is instrumental in understanding the morphology and growth behavior of self-assembled monolayers (SAMs) on various substrates. A study on VTES films deposited on silicon dioxide substrates revealed distinct topographies depending on the deposition method. researchgate.net When deposited from a solution, the silane films were observed to grow via island formation. researchgate.net In contrast, films deposited from the vapor phase did not exhibit this island-like growth. researchgate.net

The roughness of the modified surface is a key parameter that can be quantified using AFM. Research has shown that for solution-deposited VTES films, the surface roughness initially decreases and then increases as the concentration of VTES rises. researchgate.net For vapor-phase deposition, the roughness was found to increase directly with concentration. researchgate.net These findings highlight how deposition conditions significantly influence the final surface structure of VTES-modified materials. Furthermore, AFM analysis can distinguish between different adsorption types, such as physisorption and chemisorption, which are crucial for the stability and performance of the silane layer. researchgate.net

Table 1: AFM-Derived Surface Roughness of this compound (VTES) Films

| Deposition Method | VTES Concentration | Surface Roughness Trend | Film Growth Behavior |

|---|---|---|---|

| Solution Phase | Increasing | First Decreases, then Increases | Island formation |

| Vapor Phase | Increasing | Straight Increase | No island formation |

Data synthesized from research on the surface topography of VTES films. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Dispersion

Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. mdpi.com It provides detailed information about the internal structure of a sample at a sub-nanometer resolution, making it an essential tool for characterizing the size, shape, and dispersion of nanoparticles. mdpi.comnih.govnanocomposix.com In the study of materials modified with this compound, TEM is crucial for visualizing how the silane coupling agent affects the nanoscale morphology and the distribution of nanoparticles within a matrix.

For instance, when nanoparticles like silica (B1680970) or iron oxide are surface-modified with silanes, TEM can directly image the resulting core-shell structures. researchgate.netresearchgate.net It allows researchers to assess the thickness and uniformity of the silane coating on individual nanoparticles. researchgate.net This is critical as the coating thickness influences the particle's stability and its interaction with the surrounding medium.